

In-Depth Technical Guide to Tetrafluorothalidomide: Chemical Properties and Biological Activities

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Compound of Interest		
Compound Name:	Tetrafluoro-thalidomide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **tetrafluoro-thalidomide**, a fluorinated analog of thalidomide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its physicochemical characteristics, synthesis, and biological functions, including its anti-angiogenic, anti-inflammatory, and anti-cancer effects.

Core Chemical Properties of Fluorinated Thalidomide Analogs

The introduction of fluorine atoms into the phthalimide ring of thalidomide significantly alters its electronic properties and can enhance its biological activity. While specific experimental data for the parent **tetrafluoro-thalidomide** (2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione) is limited in publicly accessible literature, data for closely related fluorinated analogs and the parent thalidomide compound provide valuable insights.



Property	Thalidomide	4-Fluoro- thalidomide	Tetrafluoro- thalidomide
Molecular Formula	C13H10N2O4	C13H9FN2O4	C13H6F4N2O4[1]
Molecular Weight	258.23 g/mol [2]	276.22 g/mol [3]	330.19 g/mol [1]
Melting Point	269-271 °C[2]	254-256 °C	No data available
Boiling Point	401.48 °C (estimate)	520.9±45.0 °C (estimate)	No data available
Solubility	Sparingly soluble in water (<0.1 g/100 mL at 22 °C); Soluble in DMSO and DMF (~12 mg/mL)[4][5]	Soluble in Water, DMF, DCM, DMSO[6]	Soluble in DMSO[3]
рКа	10.70±0.40 (Predicted)[2]	No data available	No data available

Spectroscopic Data Summary for Thalidomide (for reference)

Spectroscopy Type	Key Data Points
¹ H NMR (DMSO-d ₆)	δ 11.13 (s, 1H, NH), 8.03-7.80 (br s, 4H, Ar), 5.18 (dd, 1H, CHCO), 2.96-2.85 (m, 1H, CH ₂ CO), 2.63-2.47 (m, 2H, CH ₂ CH ₂), 2.09-2.05 (m, 1H, CH ₂)[7]
¹³ C NMR (DMSO-d ₆)	δ 173.2, 170.2, 167.6, 135.3, 131.7, 123.8, 49.5, 31.4, 22.5[7]
Mass Spectrometry	m/z = 259 (M+)[7]
Infrared (KBr)	3193, 3097, 2912, 1772, 1709, 1610, 1471, 1385, 1259, 1197, 728 cm ⁻¹ [7]

Synthesis of Fluorinated Thalidomide Analogs



The synthesis of fluorinated thalidomide analogs generally involves the condensation of a fluorinated phthalic anhydride derivative with 3-aminopiperidine-2,6-dione hydrochloride. For instance, the synthesis of 4-fluoro-thalidomide is achieved by reacting 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride in the presence of sodium acetate in acetic acid. The reaction mixture is heated, and upon cooling and purification, yields the desired product. While a specific detailed protocol for **tetrafluoro-thalidomide** is not readily available, a similar synthetic strategy employing tetrafluorophthalic anhydride would be the logical approach.

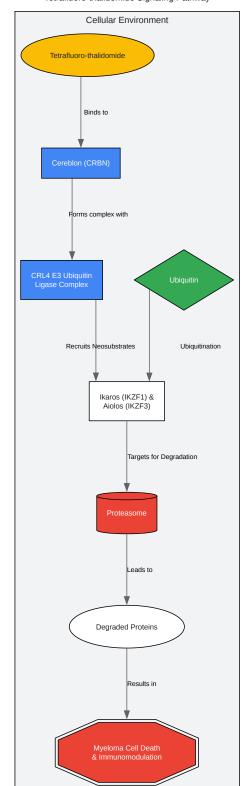
Biological Activity and Mechanism of Action

Tetrafluoro-thalidomide and its analogs have garnered significant interest for their potent biological activities, primarily their anti-angiogenic, anti-inflammatory, and anti-cancer properties.[8][9] These effects are more pronounced compared to the parent thalidomide molecule.[10]

Cereblon-Mediated Signaling Pathway

The primary molecular target of thalidomide and its derivatives is the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. The binding of **tetrafluoro-thalidomide** to CRBN modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and survival. The degradation of these factors is central to the anti-myeloma activity of thalidomide analogs.





Tetrafluoro-thalidomide Signaling Pathway

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Tetrafluoro-thalidomide's mechanism of action via the Cereblon E3 ligase complex.



Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of **tetrafluoro-thalidomide** and its analogs are provided below.

Rat Aortic Ring Assay

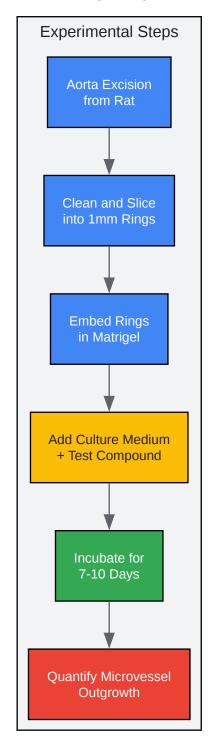
This ex vivo assay is a robust method to assess the anti-angiogenic potential of compounds.

Methodology:

- Aorta Excision: Thoracic aortas are harvested from euthanized Sprague-Dawley rats.
- Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and crosssectioned into 1 mm thick rings.
- Embedding: The aortic rings are placed in a 24-well plate coated with a layer of Matrigel or collagen gel. A second layer of the matrix is added to embed the rings.
- Treatment: The rings are cultured in endothelial cell growth medium supplemented with the test compound (e.g., tetrafluoro-thalidomide at various concentrations) or vehicle control.
- Incubation: The plates are incubated at 37°C in a 5% CO₂ humidified atmosphere for 7-10 days.
- Analysis: The outgrowth of new microvessels from the aortic rings is observed and quantified using microscopy and image analysis software. The length and density of the sprouts are measured to determine the extent of angiogenesis inhibition.



Rat Aortic Ring Assay Workflow



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Workflow for the rat aortic ring angiogenesis assay.



Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

- Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
- Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in endothelial cell growth medium.
- Treatment: The cells are treated with various concentrations of the test compound (e.g., tetrafluoro-thalidomide) or a vehicle control.
- Incubation: The plate is incubated at 37°C in a 5% CO₂ humidified atmosphere for 4-18 hours.
- Visualization and Analysis: The formation of tube-like structures is observed and
 photographed using an inverted microscope. The total tube length, number of junctions, and
 number of loops are quantified using image analysis software to assess the inhibitory effect
 of the compound on angiogenesis.

Zebrafish Embryo Angiogenesis Assay

This in vivo assay provides a powerful model to study the effects of compounds on blood vessel development in a living organism.

Methodology:

- Embryo Collection: Zebrafish embryos are collected after natural spawning.
- Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization), embryos are
 placed in a multi-well plate containing embryo medium with different concentrations of the
 test compound or vehicle.
- Incubation: The embryos are incubated at 28.5°C for a defined period (e.g., 24-48 hours).



- Imaging: Transgenic zebrafish lines expressing fluorescent proteins in their vasculature (e.g., Tg(fli1:EGFP)) are often used for easy visualization of blood vessels. Embryos are anesthetized and mounted for imaging using fluorescence microscopy.
- Analysis: The development of intersegmental vessels (ISVs) and other vascular structures is assessed. The length and number of ISVs are quantified to determine the anti-angiogenic effect of the compound.

This technical guide provides a foundational understanding of the chemical and biological properties of **tetrafluoro-thalidomide**. Further research is warranted to fully elucidate its therapeutic potential and to develop safer and more effective analogs for the treatment of cancer and other angiogenesis-dependent diseases.

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